(3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide
Description
(3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure This compound features a pyrrole ring fused with a pyran ring, and a furan-2-ylmethyl group attached to the nitrogen atom
Properties
IUPAC Name |
(3aR,7R,7aR)-N-(furan-2-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(15-5-10-2-1-3-18-10)12-8-17-7-9-4-14-6-11(9)12/h1-3,9,11-12,14H,4-8H2,(H,15,16)/t9-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNBAMQUMYSBQG-JLLWLGSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2CN1)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]([C@@H]2CN1)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the reaction with a furan-2-ylmethyl halide under basic conditions can yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The pyrrole ring can be reduced under hydrogenation conditions to yield saturated derivatives.
Substitution: The furan-2-ylmethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include furanones, saturated pyrrole derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which (3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide exerts its effects involves interactions with specific molecular targets. The furan-2-ylmethyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid
- (3aα,4β,7β,7aα)-4-[(Acetyloxy)methyl]-3a,4,7,7a-tetrahydro-7-methyl-1,3-isobenzofurandione
Uniqueness
Compared to similar compounds, (3aR,7R,7aR)-N-(furan-2-ylmethyl)octahydropyrano[3,4-c]pyrrole-7-carboxamide stands out due to its unique bicyclic structure and the presence of the furan-2-ylmethyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
